molecular formula C12H9F3N2 B1320517 3-[5-(Trifluoromethyl)-2-pyridinyl]aniline CAS No. 886361-00-8

3-[5-(Trifluoromethyl)-2-pyridinyl]aniline

Cat. No.: B1320517
CAS No.: 886361-00-8
M. Wt: 238.21 g/mol
InChI Key: HMHNOBLOCBYEFL-UHFFFAOYSA-N
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Description

3-[5-(Trifluoromethyl)-2-pyridinyl]aniline is an organic compound that features a trifluoromethyl group attached to a pyridine ring, which is further connected to an aniline moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions: One common method involves the reaction of 3-chloro-2-fluoro-5-(trifluoromethyl)pyridine with aniline under suitable conditions . The reaction is usually carried out in the presence of a base such as triethylamine and a solvent like dichloromethane at room temperature .

Industrial Production Methods: Industrial production of this compound may involve more scalable and efficient methods, such as continuous flow synthesis or the use of catalytic systems to enhance yield and reduce reaction times. Specific details on industrial methods are often proprietary and may vary between manufacturers.

Chemical Reactions Analysis

Types of Reactions: 3-[5-(Trifluoromethyl)-2-pyridinyl]aniline can undergo various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are often used.

    Substitution: Reagents like sodium hydride or organolithium compounds can facilitate substitution reactions.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro derivatives, while reduction can produce amines .

Mechanism of Action

The mechanism by which 3-[5-(Trifluoromethyl)-2-pyridinyl]aniline exerts its effects is largely dependent on its specific application. In pharmaceuticals, the compound may act by binding to specific molecular targets, such as enzymes or receptors, thereby modulating their activity. The trifluoromethyl group can enhance the compound’s lipophilicity and metabolic stability, contributing to its biological activity .

Comparison with Similar Compounds

  • 3,5-Bis(trifluoromethyl)aniline
  • 2-Fluoro-5-(trifluoromethyl)aniline
  • 3-(Trifluoromethyl)aniline

Comparison: Compared to these similar compounds, 3-[5-(Trifluoromethyl)-2-pyridinyl]aniline is unique due to the presence of both a trifluoromethyl group and a pyridine ring. This combination imparts distinct chemical properties, such as increased electron-withdrawing capability and enhanced stability, making it particularly valuable in the synthesis of pharmaceuticals and agrochemicals .

Properties

IUPAC Name

3-[5-(trifluoromethyl)pyridin-2-yl]aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9F3N2/c13-12(14,15)9-4-5-11(17-7-9)8-2-1-3-10(16)6-8/h1-7H,16H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HMHNOBLOCBYEFL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)N)C2=NC=C(C=C2)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9F3N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30594700
Record name 3-[5-(Trifluoromethyl)pyridin-2-yl]aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30594700
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

238.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

886361-00-8
Record name 3-[5-(Trifluoromethyl)-2-pyridinyl]benzenamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=886361-00-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-[5-(Trifluoromethyl)pyridin-2-yl]aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30594700
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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